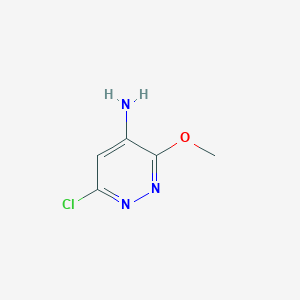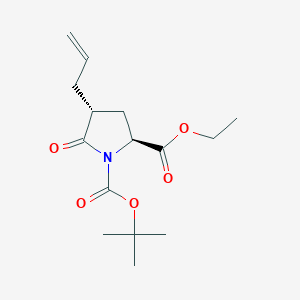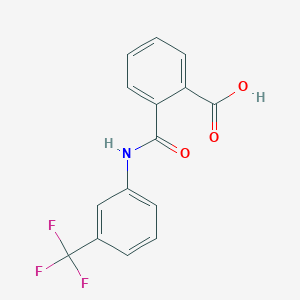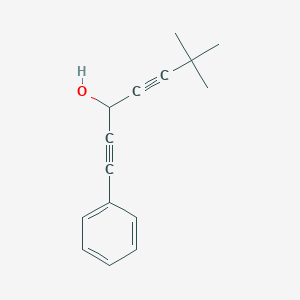
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol, also known as DPM-1001, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pentadiyne family, which is characterized by a carbon-carbon triple bond conjugated with a carbon-carbon double bond. The unique structure of DPM-1001 makes it a promising candidate for a range of research applications, including biological and chemical studies.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is not fully understood, but studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes that are involved in cell proliferation. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to modulate the activity of certain signaling pathways that are involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cell proliferation, and modulate the activity of signaling pathways involved in inflammation and oxidative stress. Additionally, 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases. However, one limitation of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on the compound.
Zukünftige Richtungen
There are a number of future directions for research on 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol. One area of focus could be on further elucidating the compound's mechanism of action, which could help to inform the development of targeted therapies. Additionally, future research could focus on exploring the potential applications of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune diseases. Finally, future studies could explore the potential of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol as a tool for chemical and biochemical research, due to its unique structure and properties.
Synthesemethoden
The synthesis of 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol can be achieved through a multi-step process involving the reaction of phenylacetylene with tert-butyl lithium, followed by the reaction of the resulting intermediate with 2,2-dimethyl-1,3-propanediol. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has been the subject of extensive scientific research due to its potential applications in a range of fields. One of the most promising areas of research is in the development of new drugs and therapies. Studies have shown that 1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol has potent anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
Eigenschaften
CAS-Nummer |
162467-52-9 |
|---|---|
Produktname |
1-(1,1-Dimethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
6,6-dimethyl-1-phenylhepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C15H16O/c1-15(2,3)12-11-14(16)10-9-13-7-5-4-6-8-13/h4-8,14,16H,1-3H3 |
InChI-Schlüssel |
CSGWKPQLEYDPDV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)(C)C#CC(C#CC1=CC=CC=C1)O |
Synonyme |
1-(1,1-diMethylethyl)-5-phenyl-1,4-pentadiyn-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



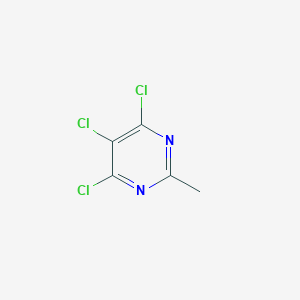
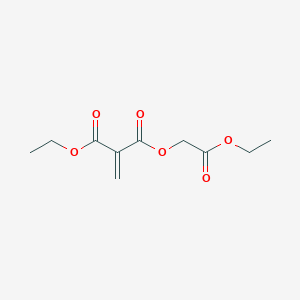
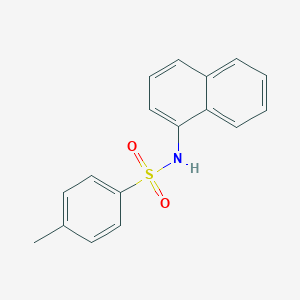
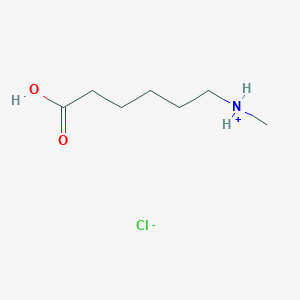
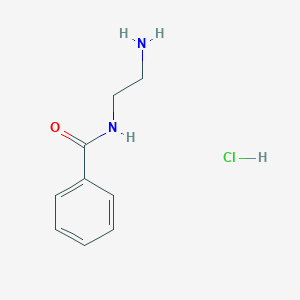
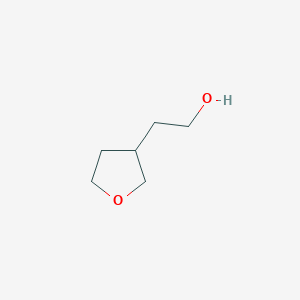
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)
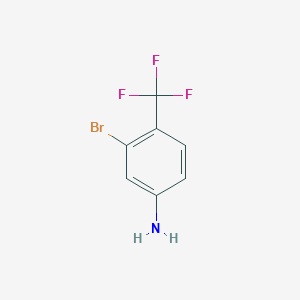
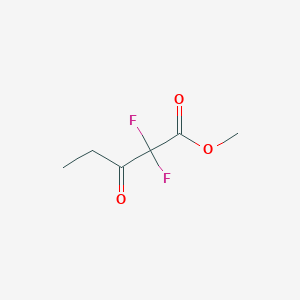
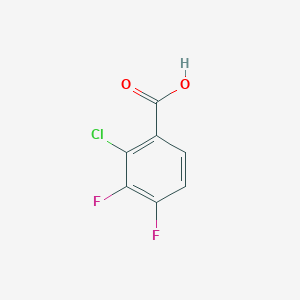
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
